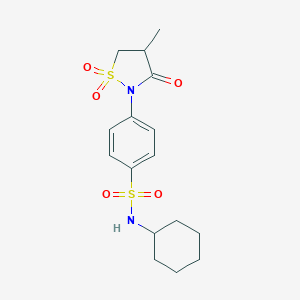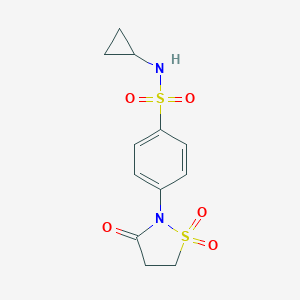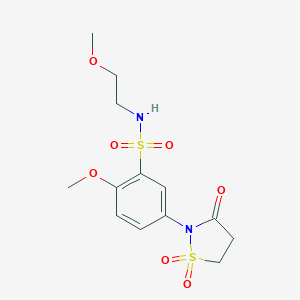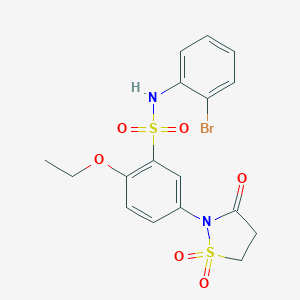
(2,6-Dichlorophenyl)morpholinoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl)morpholinoacetonitrile, also known as DCAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCAM is a white crystalline solid that is soluble in organic solvents, and it is widely used in biochemical and physiological experiments.
Mechanism Of Action
The mechanism of action of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the inhibition of specific proteins in the cell. (2,6-Dichlorophenyl)morpholinoacetonitrile binds to the active site of these proteins, preventing them from carrying out their normal functions. The exact mechanism of inhibition varies depending on the specific protein targeted by (2,6-Dichlorophenyl)morpholinoacetonitrile. However, it is generally believed that (2,6-Dichlorophenyl)morpholinoacetonitrile acts as a competitive inhibitor, blocking the substrate from binding to the protein.
Biochemical And Physiological Effects
(2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-inflammatory and anti-angiogenic effects. Furthermore, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to modulate the immune response, suggesting that it could be used as a potential immunosuppressive agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2,6-Dichlorophenyl)morpholinoacetonitrile in lab experiments is its specificity. (2,6-Dichlorophenyl)morpholinoacetonitrile targets specific proteins, allowing researchers to study the effects of inhibiting these proteins in a controlled manner. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile is relatively easy to synthesize and purify, making it an attractive option for researchers. However, there are also limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile. One of the main limitations is its potential toxicity. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to be toxic to certain cell types, and caution should be taken when handling and using the compound.
Future Directions
There are several future directions for research involving (2,6-Dichlorophenyl)morpholinoacetonitrile. One potential area of research is the development of (2,6-Dichlorophenyl)morpholinoacetonitrile derivatives with improved specificity and reduced toxicity. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used in combination with other compounds to enhance its anti-cancer properties. Finally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used as a tool for studying the role of specific proteins in other biological processes, such as neurodegenerative diseases.
Conclusion
In conclusion, (2,6-Dichlorophenyl)morpholinoacetonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, and it has been used as a tool for studying various biological processes. While there are limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile, it remains an attractive option for researchers due to its specificity and ease of synthesis. Future research involving (2,6-Dichlorophenyl)morpholinoacetonitrile could lead to the development of new treatments for cancer and other diseases.
Synthesis Methods
The synthesis of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the reaction of 2,6-dichlorobenzaldehyde with morpholine and acetonitrile in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of (2,6-Dichlorophenyl)morpholinoacetonitrile is typically around 70-80%, and the purity can be confirmed through various analytical techniques such as NMR and HPLC.
Scientific Research Applications
(2,6-Dichlorophenyl)morpholinoacetonitrile has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of (2,6-Dichlorophenyl)morpholinoacetonitrile is in the field of cancer research. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile has been used to study the role of these proteins in other biological processes such as inflammation and angiogenesis.
properties
Product Name |
(2,6-Dichlorophenyl)morpholinoacetonitrile |
|---|---|
Molecular Formula |
C12H12Cl2N2O |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2 |
InChI Key |
LXDHIYRLSSHAER-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)


![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
